molecular formula C18H23N5O3S B2794765 methyl 4-{2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 586995-79-1

methyl 4-{2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2794765
CAS No.: 586995-79-1
M. Wt: 389.47
InChI Key: MSNLQYYTEUIKND-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a triazole ring, a cyclohexyl group, and a benzoate ester

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including anticancer, antibacterial, and antiviral effects .

Mode of Action

Some 1,2,4-triazole hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may interact with its targets in a way that disrupts normal cell function and triggers programmed cell death.

Biochemical Pathways

Given the apoptosis-inducing activity of some related compounds , it is plausible that this compound may affect pathways related to cell growth and survival.

Result of Action

Some related compounds have shown cytotoxic activities against certain cancer cell lines, with ic50 values ranging from 156 to 239 µM . This suggests that the compound may have a similar cytotoxic effect, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common route starts with the preparation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, which is then reacted with 2-bromoacetamide to form the intermediate compound. This intermediate is further reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acidic or basic conditions for hydrolysis .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Methyl 4-{2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
  • Methyl 4-aminobenzoate
  • 2-Bromoacetamide

Uniqueness

Methyl 4-{2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-26-17(25)13-7-9-14(10-8-13)20-15(24)11-27-18-22-21-16(23(18)19)12-5-3-2-4-6-12/h7-10,12H,2-6,11,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNLQYYTEUIKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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